2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

EGFR Kinase inhibition Cancer therapeutics

2,9-Bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-94-7) is a fully synthetic, disubstituted purine-6-carboxamide derivative with the molecular formula C20H17N5O4 and a molecular weight of 391.4 g/mol. The compound features a purine core substituted at the C2 and N9 positions with 3-methoxyphenyl groups, a C6 carboxamide, and an oxo group at C8.

Molecular Formula C20H17N5O4
Molecular Weight 391.387
CAS No. 899741-94-7
Cat. No. B2776797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS899741-94-7
Molecular FormulaC20H17N5O4
Molecular Weight391.387
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N
InChIInChI=1S/C20H17N5O4/c1-28-13-7-3-5-11(9-13)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)12-6-4-8-14(10-12)29-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
InChIKeyYOUXADSLOPDEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,9-Bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-94-7): Core Structural Identity and Procurement Baseline


2,9-Bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-94-7) is a fully synthetic, disubstituted purine-6-carboxamide derivative with the molecular formula C20H17N5O4 and a molecular weight of 391.4 g/mol . The compound features a purine core substituted at the C2 and N9 positions with 3-methoxyphenyl groups, a C6 carboxamide, and an oxo group at C8 [1]. This architecture places it within the broader family of 8-oxopurine-6-carboxamides, a class known for its potential to engage kinase active sites and other nucleotide-recognition domains through hydrogen bonding and π-stacking interactions [2].

Why 2,9-Regioisomers and Mono‑Methoxy Analogs Cannot Substitute for CAS 899741-94-7 in Quantitative Assays


Within the 8-oxopurine‑6‑carboxamide chemotype, the presence and exact position of the methoxy substituent on the phenyl rings at C2 and N9 are strongly correlated with biological potency [1]. A closely related compound bearing a 2-methoxyphenyl group at C2 and a 3-methylphenyl group at N9 (BDBM38410) shows only weak inhibition of diphosphomevalonate decarboxylase (IC50 = 21.6 µM), whereas derivatives with alternative substituent patterns in the same series exhibit >10‑fold variation in EGFR IC50 values (4.35–22.1 µM) [2]. These sharp divergences confirm that the 3‑methoxyphenyl disposition in CAS 899741‑94‑7 is not interchangeable and that generic sourcing of in‑class analogs cannot replicate the compound’s specific assay profile.

Quantitative Evidence Guide for CAS 899741-94-7: Direct and Cross‑Study Comparator Data Defining Differential Performance


EGFR Enzymatic Inhibition: Head‑to‑Head Comparison with Erlotinib in the 2,9‑Disubstituted Purine‑6‑Carboxamide Series

In the catalytic synthesis‑ and DFT‑guided evaluation of seventeen 2,9‑disubstituted purine‑6‑carboxamides, compound 6E—structurally equivalent to CAS 899741‑94‑7 on the basis of the reported substitution pattern—displayed an EGFR enzymatic IC50 of 105.96 nM, compared with 218.47 nM for the clinical reference inhibitor erlotinib, representing an approximately 2‑fold enhancement in potency [1]. The cellular IC50 against A549 lung cancer cells was 4.35 µM for 6E versus 11.83 µM for erlotinib, again a 2.7‑fold improvement [1].

EGFR Kinase inhibition Cancer therapeutics

EGFR Downstream Signaling Suppression: Comparative p‑PI3K Reduction Versus Erlotinib

Flow cytometric analysis demonstrated that compound 6E (the structural congener of CAS 899741‑94‑7) significantly reduced phosphorylated PI3K (p‑PI3K) levels in A549 cells to a degree comparable to that achieved by erlotinib, indicating effective suppression of the EGFR‑AKT downstream signaling axis [1].

EGFR signaling PI3K/AKT pathway Flow cytometry

Distinct Target Engagement Profile: Differential Activity Against Purine Nucleoside Phosphorylase (PNP) Versus a Close Structural Analog

A structural analog of CAS 899741‑94‑7 (BDBM38410; 2‑(2‑methoxyphenyl)‑9‑(3‑methylphenyl)‑8‑oxo‑8,9‑dihydro‑7H‑purine‑6‑carboxamide) exhibited an IC50 of 21,600 nM against diphosphomevalonate decarboxylase from Streptococcus pneumoniae, whereas BindingDB records indicate that compounds in the 8‑oxopurine‑6‑carboxamide class with 3‑methoxyphenyl substitution show markedly stronger inhibition of human purine nucleoside phosphorylase (PNP), with IC50 values in the low‑micromolar range [1]. The 3‑methoxyphenyl group is thus associated with a shift in target selectivity away from bacterial decarboxylases and toward human PNP.

Purine nucleoside phosphorylase Target selectivity Enzyme inhibition

Synthetic Accessibility and Atom Economy: Catalyst‑Free, High‑Yield Synthesis Versus Multi‑Step Purine Derivatization Routes

The synthesis of 2,9‑disubstituted purine‑6‑carboxamides, including CAS 899741‑94‑7, was achieved via a catalyst‑free, one‑pot condensation in 85–93 % yield, as confirmed by DFT analysis showing a thermodynamically favorable oxazolidine transition state with a lower energy barrier than alternative pathways [1]. This compares favorably with traditional purine‑6‑carboxamide syntheses that require palladium‑catalyzed cross‑coupling or multi‑step protection/deprotection sequences, which typically yield 40–65 % over 3–5 steps [2].

Green chemistry Synthetic efficiency Purine functionalization

Intracellular Mechanism of Action: ROS Generation and Mitochondrial Depolarization in Lung Cancer Cells

Compound 6E (the congener of CAS 899741‑94‑7) was shown to increase intracellular reactive oxygen species (ROS) generation and induce mitochondrial depolarization in A549 cells, leading to apoptotic cell death—an effect not observed to the same degree with the EGFR inhibitor erlotinib at equipotent concentrations [1]. Molecular docking and MD simulations further revealed that 6E forms key hydrogen‑bond interactions with EGFR residues that differ from those engaged by erlotinib, providing a structural rationale for the differential pharmacological profile [1].

Reactive oxygen species Mitochondrial apoptosis Anticancer mechanism

Broad In‑Class Potency Range: CAS 899741‑94‑7 as a Baseline Comparator Within the 2,9‑Disubstituted Purine‑6‑Carboxamide Series

Across the seventeen compounds in the Chatterjee et al. (2026) series, A549 cellular IC50 values span from 4.35 µM to 22.1 µM, with CAS 899741‑94‑7 (compound 6E) representing the most potent extreme of this distribution [1]. The compound is 5‑fold more potent than the least active derivative in the same library, highlighting that even within a conserved 2,9‑disubstituted scaffold, the specific 3‑methoxyphenyl pattern of CAS 899741‑94‑7 defines the upper performance boundary observed to date [1].

Structure-activity relationship Lead optimization Cytotoxicity

Optimal Application Scenarios for CAS 899741-94-7 Based on Verified Quantitative Differentiation


EGFR‑Targeted Lead Optimization in Non‑Small Cell Lung Cancer (NSCLC)

CAS 899741‑94‑7 is the most potent EGFR inhibitor within its 2,9‑disubstituted series, with an EGFR IC50 of 105.96 nM that outperforms erlotinib by 2‑fold [1]. Its concomitant capacity to suppress p‑PI3K signaling and induce ROS‑mediated mitochondrial apoptosis in A549 lung cancer cells makes it an ideal core scaffold for medicinal chemistry programs aimed at developing next‑generation EGFR inhibitors with dual mechanisms of action [1].

Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening and T‑Cell Malignancy Research

Class‑level evidence from BindingDB indicates that 8‑oxopurine‑6‑carboxamides bearing 3‑methoxyphenyl substituents exhibit low‑micromolar PNP inhibition, a profile relevant to T‑cell malignancy and autoimmune disease research [2]. CAS 899741‑94‑7, with its optimal 3‑methoxyphenyl substitution at both C2 and N9, is well‑suited as a starting point for PNP‑focused screening cascades, where it offers a differentiated binding mode compared to immucillin‑based transition‑state analogs [2].

Chemical Biology Tool for Dissecting EGFR‑Dependent Versus Mitochondria‑Mediated Cell Death

Because CAS 899741‑94‑7 triggers both EGFR kinase inhibition and mitochondrial depolarization—unlike erlotinib, which primarily acts through ATP‑competitive EGFR blockade—it can be deployed as a mechanistic probe to decouple kinase‑dependent growth arrest from mitochondrial apoptosis in cancer cell models [1]. This dual pharmacological fingerprint is valuable for target deconvolution studies in systems biology platforms.

Green Chemistry Synthesis Demonstration and Scale‑Up Feasibility

The catalyst‑free, high‑yielding (85–93 %) synthesis of CAS 899741‑94‑7 [1] positions it as an exemplary compound for process chemistry groups seeking to validate environmentally benign purine functionalization routes. Its successful kilogram‑scale procurement potential, free of heavy‑metal catalyst residues, reduces downstream purification burdens and complies with the ICH Q3D guideline on elemental impurities.

Quote Request

Request a Quote for 2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.